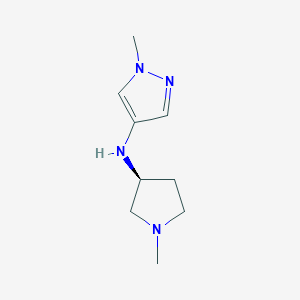
(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a chiral compound with a single stereocenter. This compound belongs to the class of amines and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves multiple steps. One common method starts with the methylation of commercially available starting materials to produce intermediates such as (S)-(1-methylpyrrolidin-3-yl)methanol . These intermediates are then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is unique due to its specific structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-12-4-3-8(6-12)11-9-5-10-13(2)7-9/h5,7-8,11H,3-4,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
OMIHTHIJHDWUBV-QMMMGPOBSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)NC2=CN(N=C2)C |
Canonical SMILES |
CN1CCC(C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B12985081.png)
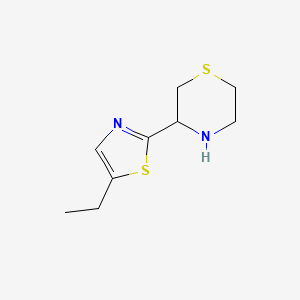


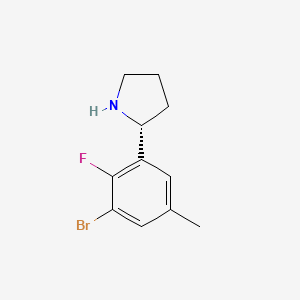
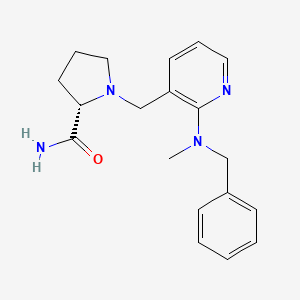
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)
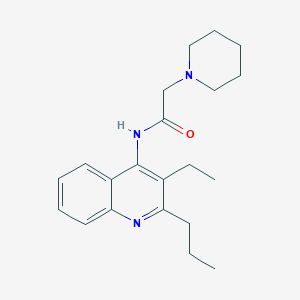

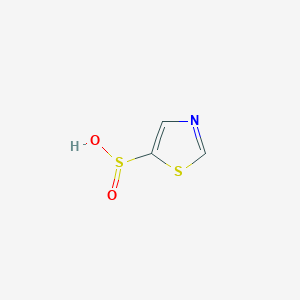

![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
